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Compound of Interest

Compound Name: 5-(m-Tolyl)isoxazole
CAS No.: 129747-41-7
Cat. No.: B167081
Get Quote
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Executive Summary & Chemical Identity

Compound Name: 5-(3-Methylphenyl)isoxazole Synonyms: 5-(m-Tolyl)isoxazole; 5-(3-
Tolyl)isoxazole CAS Number:129747-41-7 (Primary reference; verify against specific vendor
lots due to frequent regioisomer confusion). Molecular Formula: C1o0HaNO Molecular Weight:
159.19 g/mol [1]

The "Regioisomer Trap" in Isoxazole Chemistry

In medicinal chemistry, the isoxazole scaffold is a critical bioisostere for pyridine or phenyl
rings, notably found in COX-2 inhibitors (e.g., Valdecoxib) and p38 MAP kinase inhibitors.[1]
However, a common pitfall in sourcing or synthesizing this core is the regiochemical ambiguity
between the 3-aryl and 5-aryl isomers.[1]

o Target:5-(3-Methylphenyl)isoxazole (Aryl group at position 5).

o Common Impurity/Confusion: 3-(3-Methylphenyl)isoxazole (Aryl group at position 3).[1]
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Why this matters: The biological activity of isoxazoles is strictly position-dependent.[1] The 5-
aryl regioisomer typically exhibits distinct lipophilicity and hydrogen-bond accepting vectors
compared to the 3-aryl analog.

Structural Verification & Properties

Before initiating synthesis or biological testing, structural identity must be confirmed.[1] Relying
solely on MS (Mass Spectrometry) is insufficient as both regioisomers share the same mass (

160 [M+H]*).[1]

Physical Property Profile

Property Value | Description Note

White to off-white crystalline

Appearance ]
solid
] ] ) Low melting solid; may appear
Melting Point 45-48 °C (Predicted) o
as oil if impure.[2]
B DMSO, Methanol, DCM, Ethyl -
Solubility Poor water solubility.[1]
Acetate
LogP ~2.8 Lipophilic core.

Diagnostic NMR Signals (Self-Validating Protocol)

To distinguish the 5-aryl isomer from the 3-aryl isomer, analyze the proton at the isoxazole C-4
position.[1]

« H NMR (CDCls, 400 MHz):
o Isoxazole C4-H: Look for a sharp doublet or singlet around & 6.4 — 6.6 ppm.

o Differentiation: In 5-aryl isoxazoles, the C4-H often appears slightly upfield compared to 3-
aryl isomers due to the electronic conjugation path.[1] However, the most definitive check
is NOESY (Nuclear Overhauser Effect Spectroscopy):
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» 5-Aryl: Strong NOE correlation between the Isoxazole C4-H and the ortho-protons of the
3-methylphenyl ring.

= 3-Aryl: NOE correlation between Isoxazole C4-H and the C5-H (or C5-methyl if
substituted), but weak/no correlation to the aryl ring if it is at position 3.[1]

Regioselective Synthesis Strategy

To avoid the separation of isomers inherent in standard 1,3-dipolar cycloadditions (alkyne +
nitrile oxide), this guide recommends the Enaminone Cyclocondensation Route.[1] This
pathway is chemically programmed to yield the 5-aryl isomer exclusively.

Reaction Pathway Diagram

Cyclization

3-Methylacetophenone Condensation Enaminone Intermediate (-H20, -NHMe2) _ [RSEEEV R e erio =
(Starting Material) (3-(Dimethylamino)-1-(3-tolyl)prop-2-en-1-one) = (Target)

: NH20H-HC \’
B (Ethanol, Reflux)
7" DMF-DMA
(Reflux)

Click to download full resolution via product page

Caption: Regioselective synthesis via enaminone intermediate ensures exclusive formation of
the 5-aryl isomer.

Detailed Protocol

Step 1: Formation of Enaminone Intermediate

o Charge: In a round-bottom flask, dissolve 10.0 mmol of 3'-methylacetophenone in 15 mL of
neat N,N-dimethylformamide dimethyl acetal (DMF-DMA).
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o Reflux: Heat the mixture to reflux (approx. 100—-110 °C) under nitrogen for 6—12 hours.
Monitor by TLC (Thin Layer Chromatography) for the disappearance of the ketone.[1]

o Workup: Evaporate the excess DMF-DMA under reduced pressure on a rotary evaporator.
The residue is typically a yellow/orange solid or oil (the enaminone).[1]

o Checkpoint: This intermediate is stable enough for the next step without extensive
purification.[1]

Step 2: Cyclization to Isoxazole

» Solvation: Dissolve the crude enaminone residue in 20 mL of absolute ethanol.

e Addition: Add 12.0 mmol (1.2 eq) of Hydroxylamine Hydrochloride (NH20H-HCI).
» Reflux: Heat to reflux for 2—4 hours.

e Mechanism: The nitrogen of hydroxylamine attacks the activated enamine carbon first,
followed by cyclization onto the carbonyl oxygen.[1] This specific order of addition
guarantees the 5-aryl regiochemistry.[1]

o Purification:

[e]

Cool to room temperature.[1]

o

Remove ethanol under vacuum.[1]

[¢]

Partition residue between Water and Ethyl Acetate.[1]

o

Wash organic layer with Brine, dry over NazSOa.[1]

[e]

Final Polish: Recrystallize from Ethanol/Water or purify via silica gel chromatography
(Hexane:EtOAc gradient).

Decision Logic for Sourcing vs. Synthesis

When deciding whether to buy or build, use this logic flow to ensure project integrity.
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Need 5-(3-Methylphenyl)isoxazole

Search CAS 129747-41-7
in Supplier DB
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Execute Synthesis
(Enaminone Route)

Click to download full resolution via product page

Caption: Workflow for verifying commercial sources versus initiating internal synthesis.
Biological Context & Applications

The 5-aryl isoxazole moiety is not merely a linker; it is a pharmacophore element.[1]

¢ Kinase Inhibition: In p38 MAP kinase inhibitors, the isoxazole nitrogen often serves as a
hydrogen bond acceptor for the ATP-binding pocket (hinge region).[1] The 3-methyl group on
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the phenyl ring provides hydrophobic contacts that can improve selectivity against other
kinases.[1]

o COX-2 Selectivity: Analogous to Valdecoxib, the central isoxazole ring orients the two aryl
groups into the cyclooxygenase active site.[1] The 5-position aryl group inserts into the
hydrophobic side pocket.[1]

Safety Note:

» |soxazole Ring Stability: Generally stable to metabolic oxidation, but the isoxazole N-O bond
can be cleaved under strong reducing conditions (e.g., hydrogenation with Pd/C), opening
the ring to form an amino-enone.[1] Avoid these conditions unless ring opening is intended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. biolmolchem.com [biolmolchem.com]

o 2.42831-50-5 5-Methyl-4-isoxazolecarboxylic acid Manufacturer — EASTFINE [eastfine.net]
o 3.129747-41-7|5-(m-Tolyl)isoxazole|BLD Pharm [bldpharm.com]

e 4. mdpi.com [mdpi.com]

o To cite this document: BenchChem. [Technical Profile & Synthesis Strategy: 5-(3-
Methylphenyl)isoxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167081/docs#technical-profile-synthesis-strategy-5-
3-methylphenyl-isoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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